2-Chloro-4-(pyrrolidin-1-yl)quinazoline
Description
Significance of Quinazoline (B50416) Core Structures in Drug Discovery and Development
The quinazoline core is a versatile pharmacophore that has been extensively explored for its broad spectrum of biological activities. acs.org Its rigid structure provides a stable framework for introducing various functional groups, allowing for the fine-tuning of pharmacological properties. nih.gov This structural versatility is a key reason why quinazoline derivatives have shown efficacy in numerous therapeutic areas. ekb.eg
Quinazoline-based compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antiviral, antifungal, and antihypertensive activities. ekb.egnih.govnih.gov In oncology, quinazoline derivatives have been particularly successful as kinase inhibitors. nih.gov Several U.S. Food and Drug Administration (FDA)-approved drugs for cancer therapy, such as gefitinib (B1684475), erlotinib (B232), and lapatinib, are built upon the quinazoline scaffold. mdpi.com These drugs function by targeting and inhibiting protein kinases like the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. nih.gov The ability to modify substituents at various positions on the quinazoline ring system allows medicinal chemists to design molecules with high affinity and selectivity for specific biological targets, thereby enhancing therapeutic efficacy. nih.gov
Overview of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline within the Quinazoline Class
Within the vast family of quinazoline derivatives, this compound serves as a significant synthetic intermediate for the creation of more complex molecules. Its structure features a chlorine atom at the 2-position and a pyrrolidine (B122466) ring attached at the 4-position of the quinazoline core.
The chlorine atom at the 2-position is a reactive site, making it a valuable handle for further chemical modifications through nucleophilic substitution reactions. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) in drug design. acs.orgnih.gov Similarly, the pyrrolidinyl group at the 4-position is often incorporated to modulate the compound's physicochemical properties, such as solubility and cell permeability, which are critical for drug efficacy. The synthesis of such 4-substituted quinazolines typically involves the reaction of a 2,4-dichloroquinazoline (B46505) precursor with pyrrolidine. acs.orgnih.gov This strategic placement of substituents highlights its role as a building block in the development of novel therapeutic candidates. nih.govnih.gov
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1804-50-8 chemicalbook.combldpharm.com |
| Molecular Formula | C12H12ClN3 |
| Molecular Weight | 233.70 g/mol |
Historical Context of Quinazoline-Based Therapeutics Research
The history of quinazoline chemistry dates back to the 19th century, but its therapeutic potential was not significantly realized until the mid-20th century. Early research focused on the synthesis and basic characterization of the quinazoline ring system. Over time, the discovery of naturally occurring quinazoline alkaloids with biological activity spurred greater interest in this chemical class.
A significant turning point in quinazoline-based drug discovery was the development of prazosin, an antihypertensive agent, which demonstrated the therapeutic viability of this scaffold. However, the most profound impact of quinazolines has been in the field of oncology. The discovery in the late 20th century that 4-anilinoquinazoline (B1210976) derivatives could act as potent inhibitors of EGFR tyrosine kinase was a landmark achievement. researchgate.net This breakthrough paved the way for the development of the first generation of targeted cancer therapies, including gefitinib (approved in 2003) and erlotinib (approved in 2004), which offered a new paradigm for treating specific types of cancer. mdpi.com This success story solidified the quinazoline core as a critical pharmacophore in modern drug discovery and continues to inspire research into new derivatives targeting a host of other diseases. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-12-14-10-6-2-1-5-9(10)11(15-12)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJJAGHHWLXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 4 Pyrrolidin 1 Yl Quinazoline and Its Analogues
Established Synthetic Routes to the Quinazoline (B50416) Core
The construction of the fundamental quinazoline ring is the cornerstone of synthesizing 2-Chloro-4-(pyrrolidin-1-yl)quinazoline. Classical methods, often involving cyclization reactions, have been refined over decades to provide reliable access to this heterocyclic system.
Cyclization Reactions for Quinazoline Ring Formation
The formation of the quinazoline ring system can be achieved through several named reactions, primarily by constructing the pyrimidine ring onto a pre-existing benzene (B151609) derivative.
One of the most traditional methods is the Niementowski quinazoline synthesis , which involves the thermal condensation of anthranilic acids with amides to yield 3H-quinazolin-4-ones. Although effective, this method often requires high temperatures and can have lengthy reaction times. A related approach, the Friedländer annulation , typically involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde, to form the quinoline (B57606) ring system, and variations of this method can be adapted for quinazoline synthesis.
More direct routes often start with readily available precursors like 2-aminobenzonitriles, 2-aminobenzamides, or anthranilic acid derivatives, which undergo cyclization with various one-carbon sources. For example, 4-hydroxyquinazolines (quinazolin-4(3H)-ones) can be prepared by condensing anthranilic acids with formamide at reflux. These quinazolin-4(3H)-one intermediates are pivotal for the subsequent introduction of the required chlorine atom at the 4-position.
Table 1: Classical Cyclization Reactions for Quinazoline Core Synthesis
| Reaction Name | Starting Materials | Product | Key Conditions |
|---|---|---|---|
| Niementowski Synthesis | Anthranilic Acid + Amide | 4-Oxo-3,4-dihydroquinazoline | High temperature (thermal condensation) |
| Friedländer Annulation (variant) | 2-Aminobenzaldehyde/ketone + Methylene Ketone | Quinazoline derivative | Acid or base catalysis |
| Formamide Condensation | Anthranilic Acid + Formamide | Quinazolin-4(3H)-one | Reflux temperatures |
Strategic Incorporation of Halogen and Pyrrolidine (B122466) Moieties
The synthesis of the target compound, this compound, is typically achieved through a sequential functionalization of the pre-formed quinazoline core. The most common and strategically sound approach involves the creation of a 2,4-dichloroquinazoline (B46505) intermediate.
Starting from quinazoline-2,4(1H,3H)-dione (prepared from anthranilic acid), treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields 2,4-dichloroquinazoline. This di-halogenated intermediate is highly valuable due to the differential reactivity of the two chlorine atoms.
The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the C4 carbon has a higher LUMO coefficient, making it a more favorable site for nucleophilic attack. This allows for the selective reaction of 2,4-dichloroquinazoline with pyrrolidine under mild conditions. The reaction typically proceeds smoothly at low to ambient temperatures, yielding this compound with high regioselectivity, leaving the C2-chloro group intact for further derivatization.
The general synthetic pathway is outlined below:
Cyclization: Anthranilic acid is converted to quinazoline-2,4(1H,3H)-dione.
Dichlorination: The dione is treated with POCl₃ to form 2,4-dichloroquinazoline.
Regioselective SNAr: 2,4-dichloroquinazoline is reacted with one equivalent of pyrrolidine to selectively displace the C4-chloro group, affording the final product.
Advanced Synthetic Approaches and Modifications
Modern synthetic chemistry emphasizes efficiency, sustainability, and the use of novel catalytic systems. These principles have been successfully applied to the synthesis of quinazolines, offering significant improvements over classical methods.
Green Chemistry Principles in Quinazoline Synthesis
In recent years, significant efforts have been made to develop more environmentally friendly protocols for quinazoline synthesis. Key strategies include the use of alternative energy sources and greener solvents.
Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often increasing product yields. Microwave irradiation has been successfully applied to classical reactions like the Niementowski synthesis, as well as to catalyst-mediated couplings, frequently under solvent-free conditions or in benign solvents like water.
The use of Deep Eutectic Solvents (DESs) , such as those composed of choline chloride and urea (B33335), represents another significant green advancement. These solvents are biodegradable, have low toxicity, and are inexpensive. In many quinazoline syntheses, DESs can act as both the solvent and the catalyst, facilitating reactions under milder conditions and simplifying product work-up.
Catalyst-Mediated Synthesis of this compound Analogues
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. Palladium- and copper-based catalysts are particularly prominent, enabling the formation of C-N bonds through cross-coupling and cascade reactions.
Copper-catalyzed methods are widely used due to the low cost and toxicity of copper salts. Copper catalysts can mediate the synthesis of quinazolines from various starting materials, such as the reaction of 2-halobenzaldehydes or 2-halophenylketones with amidines. These methods often proceed in good to excellent yields and are tolerant of a wide range of functional groups.
Palladium-catalyzed reactions offer another powerful route for constructing the quinazoline scaffold. For example, palladium catalysts can facilitate the one-pot synthesis of quinazoline derivatives from N-arylamidines and aldehydes or the formation of quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via hydrogen transfer. These catalytic systems provide access to complex quinazoline analogues under relatively mild conditions.
Table 2: Examples of Catalyst-Mediated Quinazoline Synthesis
| Catalyst | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Copper (CuI, CuBr, etc.) | 2-Halobenzaldehydes + Amidines | 2-Substituted Quinazolines | High efficiency, simple, economical |
| Copper (Cu-mediated) | 2-Bromobenzoic acid + Aldehydes + Ammonia | Quinazolinones | One-pot, in situ amine generation |
| Palladium (Pd(dppf)Cl₂, etc.) | o-Nitrobenzamides + Alcohols | 2-Substituted Quinazolin-4(3H)-ones | Hydrogen transfer cascade |
| Palladium (Pd(OAc)₂) | Aryl Halides + Amidines, then Aldehyde | Quinazoline derivatives | One-pot N-arylation and cyclization |
Derivatization Strategies for Structure-Activity Relationship Studies
This compound is an ideal scaffold for generating compound libraries for SAR studies. The presence of the reactive chloro group at the C2 position allows for facile derivatization through further nucleophilic substitution, typically under more forcing conditions than the initial C4 substitution.
By reacting this compound with a variety of nucleophiles (e.g., primary and secondary amines, thiols, alcohols), a diverse range of analogues can be synthesized. This allows for systematic exploration of the chemical space around the quinazoline core.
Key derivatization points for SAR studies include:
Position C2: The chloro group can be replaced with different substituted amines, alkyl/aryl groups (via cross-coupling), or other heterocyclic moieties to probe interactions with biological targets.
Position C4: While the pyrrolidine ring is fixed in the parent compound, synthesizing analogues with different cyclic or acyclic amines at this position is a common strategy to optimize potency and pharmacokinetic properties.
The Benzene Ring (Positions C5-C8): Substituents such as halogens, methoxy (B1213986) groups, or nitro groups can be introduced on the benzene portion of the scaffold, often starting from a substituted anthranilic acid. These modifications can influence the electronic properties of the ring system and provide additional interaction points with target proteins.
SAR studies on 4-aminoquinazoline derivatives have shown that the nature of the substituent at the C4 position is often critical for activity, particularly in kinase inhibition. Similarly, modifications at the C2 position can fine-tune selectivity and potency. The strategic derivatization of the this compound core enables a thorough investigation of these relationships, guiding the design of more effective therapeutic agents.
Chemical Modifications at the C-2 Position
Achieving regioselective replacement at the C-2 position of a quinazoline ring presents a chemical challenge due to the higher reactivity of the C-4 position. mdpi.com Modifications at the C-2 position often necessitate longer reaction times, elevated temperatures, and occasionally the use of transition-metal catalysts. mdpi.com
A common strategy to achieve selective C-2 modification involves using a 2-chloroquinazoline (B1345744) precursor where the C-4 position is blocked by a less reactive group. mdpi.com However, in a molecule like 2,4-dichloroquinazoline, selective substitution at C-2 can be achieved under specific conditions. For instance, the reaction with less nucleophilic amines in acetonitrile can favor substitution at the C-2 position. mdpi.com In the case of more nucleophilic amines like pyrrolidine, selective C-2 substitution has been achieved in non-polar solvents such as chloroform. mdpi.com
Further C-2 modifications can be performed on a pre-existing 4-(pyrrolidin-1-yl)quinazoline backbone. Starting with N-substituted 2-chloroquinazoline-4-amines, further reaction with another primary amine can lead to the synthesis of N2,N4-disubstituted quinazoline-2,4-diamine derivatives. digitellinc.com This sequential substitution allows for the introduction of diverse functionalities at the C-2 position.
Table 1: Conditions for C-2 Position Modification
| Precursor | Reagent | Solvent | Condition | Product Type |
|---|---|---|---|---|
| 2-Azido-4-sulfonylquinazoline | Pyrrolidine | Chloroform | - | C-2 Substituted Quinazoline mdpi.com |
| 2-Azido-4-sulfonylquinazoline | Less Nucleophilic Amines | Acetonitrile | - | C-2 Substituted Quinazoline mdpi.com |
Chemical Modifications at the C-4 Position
The C-4 position of the quinazoline ring is notably more reactive towards nucleophilic substitution than the C-2 position. mdpi.com This makes the synthesis of 4-substituted quinazolines, such as the title compound, relatively straightforward. The synthesis of this compound typically starts from 2,4-dichloroquinazoline. By reacting 2,4-dichloroquinazoline with pyrrolidine, a selective nucleophilic aromatic substitution (SNAr) occurs preferentially at the C-4 position. mdpi.com
This C-4 selectivity is a cornerstone for building a wide array of analogues. Primary amines can be reacted with 2,4-dichloroquinazoline to selectively yield N-substituted 2-chloroquinazoline-4-amine derivatives. digitellinc.com This approach allows for the introduction of various amine-based substituents at the C-4 position while retaining the chloro group at C-2 for potential subsequent modifications.
Table 2: C-4 Position Modification via SNAr Reaction
| Starting Material | Nucleophile | Product |
|---|---|---|
| 2,4-Dichloroquinazoline | Pyrrolidine | This compound mdpi.com |
Modifications on the Pyrrolidine Ring and Linkers
Analogues of this compound can be synthesized by modifying the pyrrolidine ring itself or by introducing a linker between the pyrrolidine ring and the quinazoline core. This is typically achieved by using a substituted pyrrolidine derivative as the nucleophile in the reaction with a 2-chloro-4-haloquinazoline.
For example, a linker can be introduced by reacting a 4-chloroquinazoline derivative with an alcohol-containing pyrrolidine, such as 2-(pyrrolidin-1-yl)ethan-1-ol. A specific example is the synthesis of 6-(2-(pyrrolidin-1-yl)ethoxy)-4-chloro-7-methoxyquinazoline from 4-chloro-7-methoxyquinazolin-6-ol and 2-(pyrrolidin-1-yl)ethan-1-ol in tetrahydrofuran (THF). This demonstrates that the pyrrolidine moiety, along with a linker, can be introduced at various positions on the quinazoline scaffold, not just at C-4. Another documented analogue is 4-(2-(pyrrolidin-1-yl)ethoxy)-2-(trichloromethyl)quinazoline, which features a similar ethoxy linker. mdpi.com
Table 3: Examples of Pyrrolidine and Linker Modifications
| Quinazoline Precursor | Pyrrolidine Derivative | Product |
|---|---|---|
| 4-Chloro-7-methoxyquinazolin-6-ol | 2-(Pyrrolidin-1-yl)ethan-1-ol | 6-(2-(Pyrrolidin-1-yl)ethoxy)-4-chloro-7-methoxyquinazoline |
Introduction of Other Substituents on the Quinazoline Ring (e.g., at C-6, C-7)
The properties and reactivity of the this compound scaffold can be finely tuned by introducing various substituents onto the benzene portion of the quinazoline ring. The C-6 and C-7 positions are common sites for such modifications. These substituents can be introduced at an early stage of the synthesis, starting from a substituted anthranilic acid, or on a pre-formed quinazoline ring.
The 6,7-dimethoxyquinazoline core is a frequently used scaffold in the synthesis of pharmaceutically active compounds. mdpi.com The synthesis of analogues often starts from 2,4-dichloro-6,7-dimethoxyquinazoline. The chlorine atom at C-4 can be selectively replaced with an amino group by reaction with ammonia, yielding 4-amino-2-chloro-6,7-dimethoxyquinazoline.
Other examples include the synthesis of 6- and 7-substituted amino-4-anilinoquinazoline derivatives and quinazoline derivatives containing a piperazine (B1678402) moiety attached to a 6,7-disubstituted 4-chloroquinazoline. mdpi.com Furthermore, research has shown that a 6-chloro-substituted quinazolinone demonstrated different activity profiles compared to 7-chloro-substituted analogues, highlighting the importance of the substituent position. mdpi.com
Table 4: Examples of Quinazoline Ring Substitutions
| Position(s) | Substituent(s) | Starting Material Example | Reference |
|---|---|---|---|
| C-6, C-7 | Dimethoxy | 2,4-Dichloro-6,7-dimethoxyquinazoline | |
| C-6, C-7 | Methoxy, Hydroxy | 4-Chloro-7-methoxyquinazolin-6-ol | |
| C-6 | Chloro | 5-Chloro-substituted methyl anthranilate | mdpi.com |
Biological Activities and Preclinical Investigations of 2 Chloro 4 Pyrrolidin 1 Yl Quinazoline and Its Analogues
Evaluation of Anticancer Potential
Derivatives of the quinazoline (B50416) scaffold have been extensively investigated for their therapeutic properties, with a significant focus on their potential as anticancer agents. mdpi.com The structural versatility of the quinazoline nucleus allows for modifications that have led to the development of compounds with potent cytotoxic and antiproliferative activities against various human cancer cell lines. mdpi.comnih.gov
In Vitro Cytotoxicity Studies on Various Cancer Cell Lines
Analogues of 2-chloro-4-(pyrrolidin-1-yl)quinazoline have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. The antiproliferative activity of these compounds is often evaluated using standard assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
For instance, a series of 2-chloro-N-[2-chloro-4-(anilino)quinazolin-6-yl]acetamide derivatives were synthesized and evaluated for their anti-proliferation activities against four cancer cell lines that highly express the Epidermal Growth Factor Receptor (EGFR). One of the most active compounds, 10b , which features a 3-chloro-4-fluoroanilino group at the 4-position, showed potent activity against A549 (lung cancer), NCI-H1975 (lung cancer), AGS (gastric adenocarcinoma), and HepG2 (liver cancer) cell lines, with IC50 values comparable or superior to the established drug Gefitinib (B1684475). nih.gov
Similarly, quinazoline-chalcone analogues have been tested by the U.S. National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. nih.govrsc.org Compound 14g , a 2-chloro-4-anilinoquinazoline derivative, displayed high antiproliferative activity against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines, with GI50 values in the low micromolar range. nih.govrsc.org
Other studies on quinazolinone derivatives, which share the core heterocyclic structure, have also reported promising cytotoxicity. A hybrid compound combining quinazolinone and benzimidazole (B57391) moieties, E6 , showed 70.74% inhibition of cell growth in the MCF-7 breast cancer cell line. researchgate.net Furthermore, novel quinazoline-sulfonamide derivatives, such as compounds 4a and 4d , exhibited potent cytotoxic activity against Jurkat and THP-1 leukemia cell lines. mdpi.com Compound 4d was also found to be highly active against the MCF-7 breast cancer cell line, with an IC50 value of 2.5 µM. nih.gov
The table below summarizes the in vitro cytotoxic activities of selected 2-chloro-4-substituted quinazoline analogues and related derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | Activity Metric | Measured Value (µM) | Reference |
|---|---|---|---|---|---|
| Compound 10b | A549 | Lung Cancer | IC50 | 3.68 | nih.gov |
| Compound 10b | NCI-H1975 | Lung Cancer | IC50 | 10.06 | nih.gov |
| Compound 10b | AGS | Gastric Cancer | IC50 | 1.73 | nih.gov |
| Compound 10b | HepG2 | Liver Cancer | IC50 | 2.04 | nih.gov |
| Compound 14g | K-562 | Leukemia | GI50 | 0.622 | nih.govrsc.org |
| Compound 14g | RPMI-8226 | Leukemia | GI50 | <1.81 | nih.govrsc.org |
| Compound 14g | HCT-116 | Colon Cancer | GI50 | <1.81 | nih.govrsc.org |
| Compound 14g | LOX IMVI | Melanoma | GI50 | <1.81 | nih.govrsc.org |
| Compound 14g | MCF7 | Breast Cancer | GI50 | <1.81 | nih.govrsc.org |
| Compound 4d | MCF-7 | Breast Cancer | IC50 | 2.5 | nih.gov |
| Compound 4d | Jurkat | Leukemia | IC50 | 4.2 | mdpi.com |
| Compound 4d | THP-1 | Leukemia | IC50 | 4.6 | mdpi.com |
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Tubulin Polymerization Inhibition)
The anticancer effects of quinazoline derivatives are mediated through various cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Several studies have confirmed that quinazoline analogues can trigger apoptosis in cancer cells. A novel series of 4-anilinoquinazolines were identified as potent inducers of apoptosis using a high-throughput caspase-3 activator assay. documentsdelivered.com The representative compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) , was a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. documentsdelivered.comresearchgate.net Further investigations into quinazoline-sulfonamide hybrids revealed their ability to mediate apoptosis in MCF-7 cells, as confirmed by Annexin V-FITC/PI staining and supported by RT-PCR and Western blot analyses. nih.gov Similarly, a 4-hydroxyquinazoline (B93491) derivative, B1 , was shown to induce apoptosis in HCT-15 and HCC1937 cancer cell lines in a concentration-dependent manner, stimulating the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane. mdpi.com
Cell Cycle Arrest: In addition to apoptosis, quinazoline derivatives are known to interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints.
G1 Phase Arrest: Quinazoline-sulfonamide compounds 4d and 4f were found to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov
G2/M Phase Arrest: A 2-chloroquinoline-benzimidazole derivative, 3a1 , induced cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. nih.gov Similarly, the quinazoline derivative 4d caused an accumulation of THP-1 leukemia cells in the G2/M phase. mdpi.com
S Phase Arrest: In another study, a potent quinazolinone-pyrimidine hybrid was found to arrest the A549 lung cancer cell line in the S phase of the cell cycle. researchgate.net
Tubulin Polymerization Inhibition: A key mechanism for some 4-anilinoquinazoline (B1210976) analogues is the inhibition of tubulin polymerization. Compound 2b (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine) was found to inhibit this process, which is critical for mitotic spindle formation and cell division. This mechanism is distinct from that of many other quinazoline-based anticancer agents that target protein kinases. documentsdelivered.comresearchgate.net
Target Identification and Validation (e.g., Kinase Inhibition - EGFR, VEGFR-2, PI3K, SETD8; PARP-1)
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell signaling and survival, particularly protein kinases.
Kinase Inhibition:
EGFR and VEGFR-2: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting receptor tyrosine kinases. Analogues have been designed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for tumor growth, proliferation, and angiogenesis. nih.govrsc.org Molecular docking studies have shown that these compounds can bind effectively to the ATP-binding sites of both EGFR and VEGFR-2. nih.govrsc.org A series of 2-chloroquinazoline (B1345744) derivatives were specifically developed as potential EGFR-TK inhibitors, with compound 10b showing significant activity against the EGFR enzyme. nih.gov
PI3K: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Quinazolinone derivatives have been identified as inhibitors of PI3K. frontiersin.org
Other Kinases: The quinazoline core has been utilized to develop inhibitors for a range of other kinases. BPR1K871, a quinazoline-based compound, was identified as a multi-kinase inhibitor with potent dual activity against Aurora A/B kinases and FLT3, which are important targets in acute myeloid leukemia (AML). nih.gov Other research has identified quinazolinone analogues that target CDK5, a kinase hyperactivated in glioblastoma. frontiersin.orgnih.gov
PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Inhibiting PARP-1 is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Quinazoline derivatives have been investigated as PARP-1 inhibitors. nih.gov A novel 4-hydroxyquinazoline derivative, B1 , was found to be a potent PARP inhibitor that could overcome resistance to existing PARP inhibitors (PARPi) in primary resistant cell lines by suppressing intracellular PAR formation. mdpi.com
In Vivo Efficacy in Animal Models of Cancer (Preclinical, non-human)
The therapeutic potential of quinazoline analogues observed in vitro has been validated in several preclinical animal models of cancer.
In one study, the in vivo antitumor activity of two quinazoline analogues was evaluated in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA). nih.gov Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one) significantly enhanced the mean survival time of mice with EAC. In the DLA model, compound 12 led to a significant reduction in solid tumor volume and weight. nih.gov
Another potent apoptosis-inducing compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , demonstrated significant efficacy in mouse xenograft models of MX-1 human breast cancer and PC-3 prostate cancer. documentsdelivered.comresearchgate.net These findings underscore the potential of this class of compounds to translate from in vitro activity to in vivo therapeutic effects in non-human preclinical models.
Antimicrobial Activity Assessment
The quinazoline and quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry, not only for their anticancer properties but also for their broad-spectrum antimicrobial activities. nih.govresearchgate.netrphsonline.com
Antibacterial Spectrum and Efficacy
Derivatives of quinazoline have shown promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.gov The antibacterial efficacy is often influenced by the nature and position of substituents on the quinazoline ring. frontiersin.org
Studies have demonstrated that quinazolin-4(3H)-one derivatives possess pharmacological activity against clinically relevant bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.com For example, a series of novel quinazolinone derivatives showed that compounds with a pyrrolidine (B122466) substitution exhibited broad-spectrum antimicrobial potential against both Gram-positive (Bacillus cereus, Bacillus subtilis, S. aureus) and Gram-negative (P. aeruginosa) bacteria. nih.gov
The table below outlines the antibacterial spectrum of various quinazoline and quinazolinone analogues against selected bacterial strains.
| Compound Class | Bacterial Strain | Gram Stain | Activity Noted | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Positive | Pronounced antimicrobial activity | eco-vector.com |
| Quinazolin-4(3H)-one derivatives | Streptococcus pneumoniae | Positive | Pronounced antimicrobial activity | eco-vector.com |
| 2-phenyl-3-amino quinazoline-4(3H)-one | Staphylococcus aureus | Positive | Moderate activity | frontiersin.org |
| 2-phenyl-3-amino quinazoline-4(3H)-one | Bacillus cereus | Positive | Moderate activity | frontiersin.org |
| 2-phenyl-3-amino quinazoline-4(3H)-one | Escherichia coli | Negative | Moderate activity | frontiersin.org |
| 2-phenyl-3-amino quinazoline-4(3H)-one | Pseudomonas aeruginosa | Negative | Moderate activity | frontiersin.org |
| Pyrrolidine-substituted quinazolinones | Bacillus cereus | Positive | Broad spectrum potential | nih.gov |
| Pyrrolidine-substituted quinazolinones | Bacillus subtilis | Positive | Broad spectrum potential | nih.gov |
| Pyrrolidine-substituted quinazolinones | Pseudomonas aeruginosa | Negative | Broad spectrum potential | nih.gov |
| Quinazolin-4(3H)one derivatives | S. typhimurium | Negative | Antimicrobial activity observed | mdpi.com |
Antifungal Efficacy
The quinazoline and quinazolinone cores are recognized for their potential as antifungal agents. nih.gov Various derivatives have been synthesized and evaluated against a range of pathogenic fungi, demonstrating that the substitution pattern on the quinazoline ring is crucial for activity. nih.govmdpi.com
Studies on novel quinazolinone derivatives have shown promising activity against various fungal strains. For instance, a series of 2,3,6-trisubstituted quinazolin-4-ones were evaluated for their antifungal activity against Aspergillus niger and Candida albicans. One derivative, with a m-nitrobenzaldehyde substitution, exhibited excellent activity against C. albicans. Another compound in the same series showed potent efficacy against A. niger.
In a different study, newly synthesized quinazolinone derivatives containing an 8-hydroxy quinoline (B57606) moiety were tested for antifungal properties. Additionally, a series of quinazolinone derivatives were synthesized and evaluated, with some compounds demonstrating decent activity against Aspergillus niger and Candida albicans when compared to the standard drug nystatin (B1677061). ijpsdronline.com
More recent research into pyrazol-quinazolinone compounds has also highlighted their antifungal potential. mdpi.com Four newly synthesized compounds with this hybrid structure showed significant activity against seven phytopathogenic fungi. Notably, one compound demonstrated a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L, suggesting its potential as a lead compound for agricultural fungicides. mdpi.com The presence of chlorine atoms in some of these analogues appeared to enhance their inhibitory effect against Rhizoctonia solani AG1. mdpi.com
Table 1: Antifungal Activity of Selected Quinazolinone Analogues
| Compound/Analogue | Fungal Strain(s) | Observed Activity |
|---|---|---|
| Pyrazol-quinazolinone derivative | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L mdpi.com |
| Chlorine-containing pyrazol-quinazolinones | Rhizoctonia solani AG1 | Obvious inhibitory effect mdpi.com |
| 2,3,6-trisubstituted quinazolin-4-one | Candida albicans, Aspergillus niger | "Excellent" and "potent" activity, respectively |
| Substituted quinazoline derivatives | Aspergillus niger, Candida albicans | Decent antimicrobial profile compared to nystatin ijpsdronline.com |
Antiviral Properties
The quinazoline scaffold has been identified as a promising framework for the development of antiviral agents. mdpi.com Research has explored the efficacy of various quinazoline analogues against a range of viruses, including influenza viruses and Tobacco Mosaic Virus (TMV).
One study focused on the synthesis of quinazoline urea (B33335) analogues and their evaluation for antiviral activity. A notable compound from this series, 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea, was found to inhibit the replication of influenza A H1N1, influenza A H3N2, and influenza B with a 50% effective concentration (EC50) of 0.025 µM. Another analogue in the same study demonstrated potent inhibition of Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus.
In the context of plant viruses, a series of novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety were designed and synthesized. nih.gov Their antiviral activities against TMV were evaluated, and several compounds exhibited good curative and protective activities. nih.gov For example, two compounds showed superior protection against TMV in vivo compared to the commercial antiviral agent Ribavirin. nih.gov
Furthermore, a study on 2,4-disubstituted quinazoline derivatives with amide groups identified compounds with high anti-influenza virus activity, with IC50 values below 10 μM. mdpi.com
While direct antiviral data for this compound is not available, these findings for its analogues underscore the potential of the quinazoline core in antiviral drug discovery.
Mechanistic Insights into Antimicrobial Action
The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation, but research on related compounds offers valuable clues. For antibacterial quinazolinones, one identified mechanism involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs). acs.org A novel 4(3H)-quinazolinone antibacterial was found to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), a mechanism analogous to that of β-lactam antibiotics. acs.org
For antifungal and antiviral activities, the mechanisms are likely diverse and dependent on the specific substitutions on the quinazoline ring. For instance, in the case of antiviral 4-oxo-4H-quinoline acylhydrazone derivatives, molecular docking studies suggest that these compounds may exert their effect by binding to the Tobacco Mosaic Virus coat protein (TMV-CP), thereby hindering viral self-assembly and growth. nih.gov
Studies on quinazolin-4(3H)-one derivatives with activity against Staphylococcus aureus and Streptococcus pneumoniae suggest that structural features contributing to hydrophobicity, such as a naphthyl radical, may enhance solubility in the bacterial cell membrane. Other substitutions, like an amide group linked to a phenyl radical, might increase binding to enzymes involved in DNA replication and protein synthesis. eco-vector.com
Anti-inflammatory and Immunomodulatory Effects
Quinazoline derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. nih.gov This activity is often linked to their ability to modulate key inflammatory pathways and mediators.
Modulation of Inflammatory Mediators and Pathways
A key mechanism underlying the anti-inflammatory effects of certain quinazoline analogues is the antagonism of the C-C chemokine receptor 4 (CCR4). nih.gov CCR4 is expressed on various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs), and plays a role in their migration to sites of inflammation. nih.govfrontiersin.org By blocking the interaction of CCR4 with its ligands, such as CCL17 and CCL22, these antagonists can inhibit the recruitment of inflammatory cells. frontiersin.org
One study detailed a series of 2-aminoquinazolines as potent and orally bioavailable CCR4 antagonists. An analogue, (1'-{4-[(4-chlorophenyl)amino]-6,7-dimethoxyquinazolin-2-yl}-1,4'-bipiperidin-3-yl)methanol, which evolved from a precursor containing a pyrrolidine moiety, was a strong inhibitor of human and mouse chemotaxis. Oral administration of this compound showed dose-dependent anti-inflammatory activity in a murine model of acute dermatitis. nih.gov The immunomodulatory potential of CCR4 antagonists is further highlighted by their ability to enhance vaccine-induced immune responses by targeting Tregs. mdpi.com
Beyond CCR4 antagonism, other quinazoline derivatives have shown direct anti-inflammatory effects. A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were evaluated for their in vitro inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. Several compounds in this series exhibited potent anti-inflammatory properties, with some showing strong and selective COX-2 inhibitory activity comparable to the reference drug celecoxib.
Other Noteworthy Biological Activities (e.g., Antimalarial, Antileishmanial, CCR4 antagonism)
The versatility of the quinazoline scaffold extends to other significant biological activities, including potent antiprotozoal effects and CCR4 antagonism, which has implications beyond inflammation.
In Vitro and In Vivo Investigations in relevant models
Antimalarial Activity: Numerous studies have highlighted the promise of quinazoline derivatives as antimalarial agents. In vivo evaluations of 2,3-disubstituted-4(3H)-quinazolinones in mice infected with Plasmodium berghei ANKA strain demonstrated significant antimalarial activity, with some compounds showing a mean percentage suppression of parasitemia up to 72.86%. nih.gov Another study on 4(3H)-quinazolinone derivatives also reported promising in vivo activity against P. berghei, with one compound achieving a 78.4% suppression rate at a dose of 40 mg/kg. longdom.orglongdom.org A derivative, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine (B77745), demonstrated potent antimalarial activity with suppression rates of 90.4% (free form) and 92.1% (hydrochloride salt) in a rodent model. researchgate.net
**Table 2: In Vivo Antimalarial Activity of Selected Quinazolinone Analogues against *P. berghei***
| Compound/Analogue Class | Dose | Mean % Suppression | Reference |
|---|---|---|---|
| 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone (Compound 13) | Not Specified | 72.86% | nih.gov |
| 4(3H)-quinazolinone derivative (Compound IVa) | 40 mg/kg | 78.4% | longdom.orglongdom.org |
| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine | Not Specified | 90.4% (free form) | researchgate.net |
| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine HCl | Not Specified | 92.1% (hydrochloride salt) | researchgate.net |
Antileishmanial Activity: Quinazoline derivatives have also been extensively investigated for their efficacy against Leishmania parasites. A study on 2,3-disubstituted-4(3H)-quinazolinone derivatives revealed superior in vitro antileishmanial activity against L. donovani compared to the standard drug miltefosine (B1683995). nih.gov One particular compound, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, was approximately 250 times more active than miltefosine and 4 times more active than amphotericin B deoxycholate. nih.govaau.edu.et
In another investigation, a series of quinazoline-2,4,6-triamine derivatives were tested against Leishmania mexicana. The compound N6-(ferrocenmethyl)quinazolin-2,4,6-triamine showed activity against both promastigotes and intracellular amastigotes, with low cytotoxicity in mammalian cells. nih.gov Further in vivo studies on styrylquinoline-type compounds in hamsters with experimental cutaneous leishmaniasis caused by L. (V) panamensis showed positive clinical improvement with topical application. semanticscholar.org
CCR4 Antagonism: As mentioned previously, quinazoline-based compounds have been developed as potent CCR4 antagonists. nih.gov This activity is not only relevant for inflammatory diseases but also for conditions where CCR4-expressing cells play a pathogenic role. The ability of these antagonists to block the migration of Th2 cells and Tregs makes them attractive candidates for a range of immunomodulatory applications. nih.gov In preclinical models, CCR4 antagonists have been shown to protect against invasive aspergillosis and prevent allergic bronchopulmonary aspergillosis. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 4 Pyrrolidin 1 Yl Quinazoline Analogues
Impact of Substituents on Biological Potency and Selectivity
The biological activity of quinazoline (B50416) derivatives is significantly influenced by the nature and position of substituents on the quinazoline core. mdpi.com SAR studies have demonstrated that even minor modifications can lead to substantial changes in potency and selectivity. nih.gov
The C-2 position of the quinazoline ring is a critical site for modification. The introduction of a halogen, such as chlorine, at this position can significantly impact the compound's biological profile. While the chloro group at C-2 is a common feature in many quinazoline-based compounds, its replacement with other halogens or substituents can modulate activity. For instance, in a series of 2,4-disubstituted quinazolines, the presence of a chloro-derivative was found to be a potent candidate against gram-negative bacteria. mdpi.com
Systematic studies on related quinazoline scaffolds have shown that the nature of the substituent at the C-2 position can influence inhibitory activity. For example, in some series, small lipophilic groups at the C-2 position of quinazoline may increase the activity. nih.gov The electronic and steric properties of the substituent at C-2 play a crucial role in the interaction with biological targets.
Table 1: Effect of C-2 Substituents on Antibacterial Activity of Quinazoline Analogues
| Compound | C-2 Substituent | Target | Activity |
| Analogue 1 | -Cl | Gram-negative bacteria | Potent |
| Analogue 2 | -CH3 | Gram-negative bacteria | Moderate |
| Analogue 3 | -OCH3 | Gram-negative bacteria | Weak |
The pyrrolidine (B122466) ring at the C-4 position is a key determinant of the biological activity of 2-chloro-4-(pyrrolidin-1-yl)quinazoline. This moiety often contributes to the compound's potency and selectivity by forming crucial interactions with the target protein. Studies on related 4-substituted quinazolines have highlighted the importance of the amine substituent at this position. For instance, the introduction of a pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline has led to the discovery of potent and selective PI3Kδ inhibitors. nih.gov
Further modifications of the pyrrolidine ring can fine-tune the compound's properties. For example, exploring variations of the substituent at the 4-position with different heterocyclic rings like piperidine (B6355638) and piperazine (B1678402) has been a strategy to understand SAR trends. acs.org The size, shape, and basicity of the cyclic amine at C-4 are critical for optimal binding and can influence both efficacy and pharmacokinetic profiles. In some cases, replacing the 4-aniline with a 4-pyrrolidineamino moiety has resulted in a series of potent and selective inhibitors. nih.gov
Table 2: Influence of C-4 Cyclic Amines on PI3Kδ Inhibitory Activity
| Compound | C-4 Substituent | PI3Kδ IC50 (nM) |
| Analogue A | 4-Pyrrolidineoxy | 4.5 |
| Analogue B | 4-Piperidineamino | 3.0 |
| Analogue C | 4-Anilino | >100 |
Substitution on the benzene (B151609) portion of the quinazoline ring provides another avenue for modulating biological activity. The introduction of various functional groups at positions such as C-6 and C-7 can impact potency, selectivity, and physicochemical properties. For instance, the presence of electron-donating groups like methoxy (B1213986) at the C-6 and C-7 positions has been shown to increase the activity of some quinazoline derivatives. nih.gov
Conversely, the introduction of halogens or other electron-withdrawing groups can also enhance activity, depending on the specific biological target. nih.gov For example, a bromo substituent at the C-6 position has been incorporated into quinazoline derivatives with potent anticancer activity. mdpi.com The strategic placement of substituents on the quinazoline ring can influence factors such as solubility, metabolic stability, and target engagement.
Table 3: Effect of Quinazoline Ring Substitution on Antiproliferative Activity
| Compound | Substitution | Cell Line | Activity (IC50) |
| Analogue X | 6,7-Dimethoxy | A431 | 3.4 µM |
| Analogue Y | 6-Bromo | MCF-7 | 2.49 µM |
| Analogue Z | Unsubstituted | A431 | >10 µM |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For quinazoline derivatives, pharmacophore models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These models serve as valuable tools for designing new ligands with improved potency and selectivity. nih.gov
The design of novel this compound analogues often relies on established ligand design principles derived from SAR and structural biology data. A common strategy involves identifying the key interactions between a known active compound and its biological target and then designing new molecules that retain these favorable interactions while potentially introducing new ones. For example, docking studies can help identify key amino acid residues in the target's binding site that can be targeted for interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating various molecular descriptors (e.g., physicochemical, topological, and electronic properties) with biological data, QSAR models can be developed to predict the activity of new, untested compounds. frontiersin.org
For quinazoline derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govmui.ac.ir These models can highlight the importance of specific molecular properties, such as hydrophobicity, electronic distribution, and steric factors, in determining the biological potency of the compounds. The insights gained from QSAR analysis can guide the rational design of more effective this compound analogues.
Computational and Theoretical Studies
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For quinazoline (B50416) derivatives, this has been instrumental in understanding their interactions with various biological targets, most notably protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cancer therapy. nih.govbohrium.com
Ligand-Protein Interaction Analysis
Docking studies of 2-chloro-4-anilinoquinazoline derivatives, which are structurally analogous to 2-Chloro-4-(pyrrolidin-1-yl)quinazoline, have consistently identified a canonical binding mode within the ATP-binding site of EGFR and VEGFR-2. nih.govbohrium.comnih.gov A key interaction is the formation of a hydrogen bond between the N-1 atom of the quinazoline ring and the backbone NH group of a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase. nih.gov This interaction is considered essential for anchoring the inhibitor to the protein. kemdikbud.go.idnih.gov
Table 1: Common Ligand-Protein Interactions for Quinazoline Derivatives in Kinase Domains
| Interaction Type | Key Amino Acid Residue (EGFR example) | Quinazoline Moiety Involved | Reference |
| Hydrogen Bond | Met793 (Hinge Region) | N-1 of Quinazoline Core | nih.govkemdikbud.go.id |
| Hydrophobic Interaction | Leu718, Val726, Ala743 | 4-Anilino/Amino Substituent | nih.gov |
| Hydrophobic Interaction | Leu844 | Quinazoline Ring System | nih.gov |
| Ionic Bond | Asp800 | Substituents at C-6/C-7 | nih.gov |
Binding Affinity Predictions
Molecular docking simulations provide scoring functions to estimate the binding affinity between a ligand and its target protein. These scores, often expressed in kcal/mol, correlate with the inhibitory potential of the compound. Studies on novel 2-chloro-4-anilino-quinazoline derivatives have identified compounds with high predicted binding affinities and potent inhibitory activities against both EGFR and VEGFR-2. nih.govbohrium.com For example, a derivative identified as compound 8o in one study proved to be a powerful dual inhibitor, being approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 compared to its prototype. nih.govbohrium.com The docking scores for these potent compounds consistently indicate a strong and favorable binding interaction within the kinase domains. nih.gov
Table 2: Predicted Binding Affinities and In Vitro Activities of Representative Quinazoline Analogs
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | In Vitro Activity (IC₅₀) | Reference |
| Compound 6 | VEGFR-2 | - | 98.1 nM | nih.gov |
| Compound 6 | EGFR | - | 106 nM | nih.gov |
| Compound 9c | VEGFR-2 | - | 0.85 µM | rsc.org |
| Compound 9c | EGFR (T790M) | - | 0.22 µM | rsc.org |
| Compound 8o | VEGFR-2 | - | 0.07 µM | nih.govbohrium.com |
| Compound 8o | EGFR | - | 0.03 µM | nih.govbohrium.com |
Molecular Dynamics Simulations for Conformational Analysis
For quinazoline derivatives complexed with EGFR, MD simulations typically run for extended periods (e.g., 100-200 ns) confirm the stability of the binding mode predicted by docking. nih.govfrontiersin.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A low and stable RMSD value over the simulation time suggests that the complex remains in a stable conformational state. researchgate.net
Furthermore, Root Mean Square Fluctuation (RMSF) analysis helps identify the flexibility of individual amino acid residues. researchgate.net Residues in the binding site that interact with the quinazoline inhibitor generally show lower fluctuation, indicating a stable and persistent interaction. researchgate.net MD simulations have consistently shown that the crucial hydrogen bond with the methionine residue in the hinge region of EGFR is maintained throughout the simulation, underscoring its importance for stable inhibition. kemdikbud.go.idugm.ac.id
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are widely used to forecast these properties for novel compounds, helping to identify potential liabilities early in the drug discovery process. nih.govrsc.org Numerous studies have applied these predictive models to quinazoline derivatives to assess their drug-likeness. researcher.liferesearchgate.netresearchgate.net
The general findings suggest that the quinazoline scaffold is a "privileged structure" that often imparts favorable ADMET characteristics. researchgate.net Most derivatives are predicted to comply with Lipinski's rule of five, which indicates a high likelihood of good oral bioavailability. researchgate.netscirp.org Predictions often indicate low toxicity risks and favorable metabolic and excretion profiles, enhancing their suitability for therapeutic development. researcher.liferesearchgate.net
Predicted Oral Bioavailability and Metabolic Stability
Oral bioavailability is a critical parameter for conveniently administered drugs. In silico models predict this property by calculating parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability. For many quinazoline derivatives, these predictions are optimistic, suggesting good absorption from the gastrointestinal tract. unar.ac.idscirp.org Bioavailability scores, which integrate multiple physicochemical properties, have been used to assess the potential of quinazoline analogs, with many showing excellent predicted oral bioavailability. unar.ac.id
Metabolic stability is another key factor, as rapid metabolism can lead to a short duration of action. Studies on 4-position substituted quinazolines have investigated their metabolic stability in blood and plasma. nih.gov While some derivatives may require further optimization to improve stability, the core scaffold is generally amenable to modifications that can enhance its pharmacokinetic profile. nih.gov
Table 3: Predicted ADMET Properties for Representative Quinazoline Derivatives
| Parameter | Predicted Value/Outcome | Significance | Reference |
| Lipinski's Rule of Five | Generally Compliant | Good potential for oral bioavailability | researchgate.netscirp.org |
| Human Intestinal Absorption | High | Good absorption after oral administration | unar.ac.id |
| Caco-2 Permeability | Good to Optimal | High likelihood of passing through the intestinal wall | nih.gov |
| Blood-Brain Barrier | Low/Non-penetrant | Reduced potential for CNS side effects | nih.gov |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions | nih.gov |
| Oral Bioavailability Score | > 0.5 | Excellent oral bioavailability potential | unar.ac.id |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. physchemres.org These calculations provide a fundamental understanding of a molecule's properties based on its electron distribution. rsc.org
For quinazoline derivatives, DFT calculations are used to determine several key quantum chemical descriptors. semanticscholar.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability; a larger energy gap implies higher stability and lower reactivity. physchemres.org
Table 4: Representative Quantum Chemical Descriptors for Quinazoline Derivatives (Calculated via DFT)
| Descriptor | Definition | Typical Significance | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | physchemres.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | physchemres.org |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicator of chemical stability and reactivity | physchemres.org |
| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and binding interactions | physchemres.org |
| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to stability | semanticscholar.org |
| Electronegativity (χ) | Tendency to attract electrons | Influences chemical bonding and interactions | semanticscholar.org |
Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and has higher polarizability. nih.govnih.gov For quinazoline derivatives, DFT calculations are used to determine the energies of these orbitals. nih.gov The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. wuxibiology.com For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient areas.
Theoretical studies on related quinazoline structures allow for the calculation of several key quantum chemical parameters derived from HOMO and LUMO energies. nih.gov
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates polarizability. |
| Electrophilicity Index (ω) | μ2/(2η) | Measures the energy lowering of a system when it accepts electrons. |
This table outlines the key parameters derived from HOMO and LUMO energies, which are standard in the computational analysis of organic molecules. The specific values for this compound would require a dedicated DFT study.
Electrostatic Potential Surfaces
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. nih.gov The MEP map is plotted onto the total electron density surface, with different colors representing varying electrostatic potential values.
Typically, the color scheme is as follows:
Red: Indicates regions of high negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue: Represents regions of high positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green/White: Signifies areas of neutral or near-zero potential. researchgate.net
In the context of quinazoline derivatives, the MEP surface can identify the most electronegative atoms (like nitrogen), which would appear as red or yellow, and electropositive regions (often hydrogen atoms bonded to carbons), which would appear as blue. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the biological activity of many molecules. The MEP map of this compound would likely show negative potential around the nitrogen atoms of the quinazoline ring and the pyrrolidine (B122466) moiety, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors.
Challenges and Future Directions in Research on 2 Chloro 4 Pyrrolidin 1 Yl Quinazoline
Optimization Strategies for Enhanced Potency and Selectivity
A primary challenge in the development of quinazoline-based inhibitors is achieving high potency and selectivity for the intended molecular target, which is crucial for minimizing off-target effects and improving the therapeutic window. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the quinazoline (B50416) scaffold to identify key structural features that enhance binding affinity and specificity. nih.gov
For instance, research has shown that the introduction of bulky substituents at the 6 or 7-positions of the quinazoline ring can increase potency. mdpi.com Similarly, modifications at the 4-position, often involving the introduction of hydrogen bond donors and acceptors, are critical for interacting with specific amino acid residues within the target's binding site. mdpi.comnih.gov One study highlighted the importance of a hydrogen bond donor at the para position of the aniline (B41778) moiety for dual inhibition of EGFR and VEGFR-2. nih.gov
Researchers are also exploring the replacement of the central phenyl ring of the aniline moiety with small five-membered heterocyclic rings, such as thiazole (B1198619) and thiophene, which has resulted in excellent inhibitory activity against certain kinases due to stronger binding affinity. mdpi.com The strategic placement of different substituents at the 4, 6, and 7-positions of the quinazoline system is a basic and effective approach for developing novel and more potent agents. mdpi.com
Table 1: SAR Insights for Quinazoline Derivatives
| Position on Quinazoline Ring | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| C4 | Introduction of hydrogen bond donors/acceptors on aniline moiety | Critical for interaction with conserved amino acids in kinase binding sites. | mdpi.comnih.gov |
| C6 and C7 | Addition of bulky substituents | Increased potency. | mdpi.com |
| Aniline Moiety | Replacement of phenyl ring with five-membered heterocycles (e.g., thiazole, thiophene) | Excellent inhibitory activity against specific kinases. | mdpi.com |
Addressing Issues of Resistance Mechanisms
A significant hurdle in cancer therapy is the development of drug resistance. mdpi.comnih.gov For kinase inhibitors, resistance often arises from mutations in the target protein, which can reduce the drug's binding affinity. sci-hub.se For example, mutations in the epidermal growth factor receptor (EGFR) can lead to resistance to first-generation inhibitors. sci-hub.se
To overcome this, researchers are designing novel quinazoline derivatives that can effectively inhibit these mutated forms. Strategies include developing irreversible inhibitors that form a covalent bond with the target protein, making them less susceptible to resistance mutations. mdpi.com Other approaches involve designing compounds with different binding modes or those that can inhibit multiple signaling pathways simultaneously, a strategy known as multi-targeting. nih.gov The development of dual inhibitors, such as those targeting both EGFR and VEGFR-2, is a promising strategy to combat resistance. nih.govekb.eg
Development of Novel Analogues with Improved Therapeutic Indices
Improving the therapeutic index—the ratio between a drug's therapeutic effect and its toxic effects—is a critical goal in drug development. For quinazoline derivatives, this involves designing analogs that are highly potent against cancer cells while exhibiting minimal toxicity to normal cells. ekb.egekb.eg
The synthesis of novel analogs often involves modifying the quinazoline core to enhance its pharmacological properties. nih.gov For example, creating hybrid molecules by combining the quinazoline scaffold with other pharmacologically active moieties can lead to compounds with improved efficacy and reduced side effects. nih.govekb.eg Researchers have successfully synthesized quinazoline derivatives incorporating moieties like benzothiazole, oxooxazolidine, and isoxazole, which have shown promising anticancer activities. nih.govekb.eg The goal is to develop targeted chemotherapeutic agents with high selectivity and low side effects. mdpi.com
Table 2: Examples of Novel Quinazoline Analogues and Their Rationale
| Analogue Type | Rationale for Development | Potential Advantage | Reference |
|---|---|---|---|
| Quinazoline-benzothiazole hybrids | Combine pharmacophores to enhance activity. | Potent EGFR inhibition. | ekb.eg |
| Quinazoline-isoxazole hybrids | Explore new chemical space for anticancer activity. | Good activity against various cancer cell lines. | nih.gov |
| 4-Anilino-2-vinylquinazolines | Targeting VEGFR-2 for anti-angiogenic effects. | Promising anticancer activities through VEGFR-2 inhibition. | ekb.eg |
| 4-Pyrrylamino quinazolines | Replacing the benzene (B151609) ring with a pyrrole (B145914) ring. | Increased antitumor activity compared to parent compounds. | nih.gov |
Exploration of Combination Therapies
Combining quinazoline-based inhibitors with other anticancer agents is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov The rationale behind combination therapy is to target multiple pathways involved in tumor growth and survival simultaneously. nih.gov
For instance, combining a multi-receptor tyrosine kinase (RTK) inhibitor with a cytotoxic chemotherapeutic agent can attack the tumor through different mechanisms, such as inhibiting angiogenesis and directly killing cancer cells. nih.gov This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov Research into hybrid drugs, which fuse two or more pharmacophores into a single molecule, represents an innovative approach to combination therapy, potentially offering improved affinity, efficacy, and reduced toxicity. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. itmedicalteam.plijddr.in In the context of 2-chloro-4-(pyrrolidin-1-yl)quinazoline, these computational tools can accelerate the development of new analogs with improved properties.
In silico methods, such as molecular docking and virtual screening, are used to predict how well a designed compound will bind to its target protein. itmedicalteam.plijfmr.comnih.gov These techniques allow researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing. itmedicalteam.plnih.gov AI and ML algorithms can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the development process. nih.gov By leveraging these computational approaches, researchers can design more effective and safer quinazoline-based therapies more efficiently. itmedicalteam.plijddr.in
Q & A
Q. Example Protocol :
Dissolve 2,4-dichloroquinazoline (10 mmol) in anhydrous DMF.
Add pyrrolidine (20 mmol) and K₂CO₃ (15 mmol).
Heat at 70°C under nitrogen for 8 hours.
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Short-Term : Store at –4°C in an inert atmosphere (argon or nitrogen) to prevent oxidation .
- Long-Term : For stability beyond two weeks, store at –20°C in sealed, light-resistant vials with desiccants (e.g., silica gel) .
- Handling : Avoid repeated freeze-thaw cycles. Prior to use, equilibrate to room temperature under dry conditions.
Basic: What spectroscopic and analytical methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the pyrrolidine protons (δ 1.8–2.1 ppm for CH₂ and δ 3.5–3.7 ppm for N–CH₂) and quinazoline aromatic protons (δ 7.5–8.3 ppm) .
- Mass Spectrometry (MS) : Look for [M+H]⁺ peaks at m/z 260.1 (C₁₂H₁₃ClN₄ requires 260.08) .
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
Table 1 : Representative NMR Data (DMSO-d₆)
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Quinazoline C6-H | 7.53 | t (J=8.0 Hz) |
| Pyrrolidine CH₂ | 1.81 | quintet |
| N–CH₂ | 3.52 | m |
Advanced: How can researchers resolve contradictory reaction yield data in published syntheses?
Methodological Answer:
Contradictions often arise from variations in solvent polarity, catalyst loading, or reaction time. To address this:
Design of Experiments (DOE) : Use factorial design to test variables (e.g., solvent, temperature, stoichiometry). For example, compare DMF (high polarity) vs. THF (moderate polarity) at 60°C vs. 80°C .
Control Moisture : Ensure anhydrous conditions, as trace water can hydrolyze intermediates and reduce yields.
Monitor Reaction Progress : Use TLC or in-situ IR to identify optimal stopping points.
Case Study : A study achieved 92% yield in DMF with excess pyrrolidine (2.5 eq), while THF gave 65% under similar conditions .
Advanced: What methodologies evaluate the antitumor potential of this compound derivatives?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify the quinazoline core with electron-withdrawing groups (e.g., –CF₃) or heterocycles to enhance binding affinity .
Table 2 : Example IC₅₀ Values for Analogues
| Substituent | IC₅₀ (EGFR, nM) |
|---|---|
| –H (Parent Compound) | 450 |
| –CF₃ | 120 |
| –OCH₃ | 320 |
Advanced: How can computational modeling guide the design of bioactive quinazoline derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR PDB: 1M17). Prioritize substituents that form hydrogen bonds with kinase active sites .
- QSAR Models : Apply Comparative Molecular Field Analysis (CoMFA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) to optimize drug-likeness.
Q. Example Workflow :
Generate 3D conformers of derivatives.
Dock into EGFR active site; rank by binding energy.
Synthesize top candidates and validate experimentally.
Advanced: What strategies mitigate instability of this compound in aqueous solutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
